1-Guanidino-4-(N-nitro-benzoylamino-L-leucyl-L-prolylamino)butane
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Overview
Description
1-GUANIDINO-4-(N-NITRO-BENZOYLAMINO-L-LEUCYL-L-PROLYLAMINO)BUTANE is a complex organic compound belonging to the class of dipeptides. These compounds are characterized by the presence of two alpha-amino acids joined by a peptide bond. The compound’s structure includes a guanidino group, a nitrobenzoyl group, and a sequence of leucyl and prolyl amino acids .
Preparation Methods
The synthesis of 1-GUANIDINO-4-(N-NITRO-BENZOYLAMINO-L-LEUCYL-L-PROLYLAMINO)BUTANE involves several steps:
Starting Materials: The synthesis begins with the preparation of the individual amino acids, namely leucine and proline.
Peptide Bond Formation: The amino acids are then joined by a peptide bond using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Guanidination: The guanidino group is introduced through the reaction of the peptide with a guanidinating agent like O-methylisourea.
Chemical Reactions Analysis
1-GUANIDINO-4-(N-NITRO-BENZOYLAMINO-L-LEUCYL-L-PROLYLAMINO)BUTANE undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The guanidino group can participate in nucleophilic substitution reactions, forming different derivatives.
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids
Scientific Research Applications
1-GUANIDINO-4-(N-NITRO-BENZOYLAMINO-L-LEUCYL-L-PROLYLAMINO)BUTANE has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide bond formation and hydrolysis.
Biology: The compound is utilized in research on protein-protein interactions and enzyme-substrate specificity.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of peptide-based drugs.
Industry: The compound’s unique structure makes it a valuable tool in the design of novel materials and catalysts
Mechanism of Action
The mechanism of action of 1-GUANIDINO-4-(N-NITRO-BENZOYLAMINO-L-LEUCYL-L-PROLYLAMINO)BUTANE involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors involved in peptide signaling pathways.
Pathways: It modulates the activity of these targets by mimicking natural peptide substrates, thereby influencing various biological processes
Comparison with Similar Compounds
1-GUANIDINO-4-(N-NITRO-BENZOYLAMINO-L-LEUCYL-L-PROLYLAMINO)BUTANE can be compared with other dipeptides:
Similar Compounds: Examples include 1-GUANIDINO-4-(N-PHENYLMETHANESULFONYL-L-LEUCYL-L-PROLYLAMINO)BUTANE and other nitrobenzoyl-substituted peptides.
Uniqueness: The presence of both guanidino and nitrobenzoyl groups in its structure makes it unique, providing distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C23H35N7O5 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2S)-N-[4-(diaminomethylideneamino)butyl]-1-[(2S)-4-methyl-2-[(4-nitrobenzoyl)amino]pentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H35N7O5/c1-15(2)14-18(28-20(31)16-7-9-17(10-8-16)30(34)35)22(33)29-13-5-6-19(29)21(32)26-11-3-4-12-27-23(24)25/h7-10,15,18-19H,3-6,11-14H2,1-2H3,(H,26,32)(H,28,31)(H4,24,25,27)/t18-,19-/m0/s1 |
InChI Key |
FIZYZWLGMGGGBJ-OALUTQOASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCCCCN=C(N)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCCCCN=C(N)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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